8-Chloropyrido[3,4-d]pyrimidin-4-ol
Overview
Description
8-Chloropyrido[3,4-d]pyrimidin-4-ol is a useful research compound. Its molecular formula is C7H4ClN3O and its molecular weight is 181.58 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound is used in research for its potential biological activities .
Pharmacokinetics
The compound has a high gastrointestinal absorption and is BBB permeant, suggesting it can cross the blood-brain barrier .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Chloropyrido[3,4-d]pyrimidin-4-ol. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, presence of other compounds, and cellular environment may also influence its action and efficacy .
Biochemical Analysis
Biochemical Properties
8-Chloropyrido[3,4-d]pyrimidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent inhibitor of histone lysine demethylases (KDMs), specifically KDM4 (JMJD2) and KDM5 (JARID1) subfamilies . These interactions are essential for regulating gene expression and maintaining cellular homeostasis. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting the epigenetic landscape of the cell.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of KDMs leads to changes in histone methylation patterns, which in turn affects gene expression . Additionally, the compound has been shown to exhibit cytotoxic effects on cancer cell lines, indicating its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the Fe(II) in the active site of KDMs, inhibiting their demethylase activity . This inhibition results in the accumulation of methylated histones, leading to altered gene expression profiles. Furthermore, the compound’s ability to permeate cells and inhibit KDMs selectively over other subfamilies highlights its specificity and potential therapeutic value .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere conditions at 2-8°C . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of KDM activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits KDM activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and off-target effects . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound’s inhibition of KDMs affects metabolic flux and metabolite levels, further influencing cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s ability to permeate the blood-brain barrier and its high gastrointestinal absorption highlight its potential for systemic therapeutic applications . Additionally, its distribution within tissues and cells affects its localization and accumulation, influencing its overall efficacy and safety profile.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with KDMs and other biomolecules, ensuring its effective inhibition of enzyme activity and modulation of gene expression.
Properties
IUPAC Name |
8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-5-4(1-2-9-6)7(12)11-3-10-5/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUERZTTWXDSSIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=O)NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84341-13-9 | |
Record name | 8-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.